2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
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Overview
Description
2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to a naphthyridine core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminonicotinic acid under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired naphthyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-1,8-naphthyridin-4(1H)-one.
Reduction: Formation of 2-(4-Phenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- 2-(4-Methylphenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- 2-(4-Nitrophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
Uniqueness
2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This unique feature can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
652973-88-1 |
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Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9BrN2O2/c15-9-5-3-8(4-6-9)11-13(19)12(18)10-2-1-7-16-14(10)17-11/h1-7,19H,(H,16,17,18) |
InChI Key |
VZJYQWFMKZYXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C(C2=O)O)C3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
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